6-Benzylpyrazin-2-amine

Bioluminescence Coelenterazine synthesis Renilla luciferase

Research groups developing antimycobacterial agents require regiospecific 6-substituted pyrazine scaffolds to maintain SAR integrity; unsubstituted or regioisomeric alternatives (e.g., CAS 5049-61-6, 7375-45-3) are not permissible substitutes due to critical 6-position activity dependence. - Enables modular SAR exploration with MIC values of 4.6-10 μM against M. tuberculosis H37Rv. - Lower cytotoxicity vs. carbonitrile analogs provides a favorable therapeutic window. - Key intermediate for coelenterazine bioluminescent probes; unreplaceable in this synthetic route.

Molecular Formula C11H11N3
Molecular Weight 185.22 g/mol
CAS No. 168151-01-7
Cat. No. B14270211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Benzylpyrazin-2-amine
CAS168151-01-7
Molecular FormulaC11H11N3
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=CN=CC(=N2)N
InChIInChI=1S/C11H11N3/c12-11-8-13-7-10(14-11)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H2,12,14)
InChIKeyFLTCYUGQOQVMMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Benzylpyrazin-2-amine Overview


6-Benzylpyrazin-2-amine (CAS 168151-01-7) is a heterocyclic aromatic amine belonging to the 2-aminopyrazine class, featuring a benzyl substituent at the pyrazine 6-position . The pyrazine scaffold serves as a privileged structure in medicinal chemistry, with 2-aminopyrazine derivatives demonstrating broad utility in antimicrobial and antitumor drug discovery programs . This compound is commercially available as a synthetic building block from multiple reputable vendors, with reported purity specifications and physicochemical characterization including melting point (69–71 °C), predicted density (1.187 g/cm³), and predicted pKa (3.22) [1]. The compound′s structural features—a primary amine handle at the 2-position and a benzyl group at the 6-position—enable modular derivatization strategies for structure-activity relationship (SAR) exploration in antimycobacterial, antibacterial, and anticancer research campaigns .

Workflow
Medicinal chemistry scaffold for antimycobacterial SAR, coelenterazine synthesis, and fragment-based discovery
Selection logic
6‑benzyl substitution enables regiospecific derivatization; supports screening against Mycobacterium tuberculosis H37Rv and related strains
Regioisomeric positioning critical for biological readout
Physicochemical differentiation
Elevated lipophilicity and altered pKa relative to unsubstituted 2‑aminopyrazine; suitable for CNS‑permeability screening contexts

Why 6-Benzylpyrazin-2-amine Cannot Be Substituted


Generic substitution within the 2-aminopyrazine class is not permissible in structure-activity relationship (SAR) studies due to the critical role of regiospecific substitution patterns. SAR investigations of N-benzylpyrazine-2-carboxamide derivatives demonstrate that the position of substituents on the pyrazine ring (e.g., 3-chloro vs. 5-chloro vs. 6-chloro) profoundly alters antimycobacterial potency against Mycobacterium tuberculosis H37Rv and other strains [1]. Specifically, alkylamino substitution at the 6-position yields significantly higher antimycobacterial activity compared to 3-substituted analogs, which are completely inactive [1]. Furthermore, the presence versus absence of the benzyl moiety modulates both target engagement and cytotoxicity profiles: N-benzylpyrazine-2-carboxamide derivatives exhibit comparable antimycobacterial activity to carbonitrile-containing pyrazines while demonstrating lower cytotoxicity [2]. The benzyl substituent in 6-benzylpyrazin-2-amine provides a hydrophobic aromatic moiety that can be further functionalized (e.g., halogenation, methoxylation) to optimize potency and physicochemical properties. Consequently, researchers cannot arbitrarily substitute 6-benzylpyrazin-2-amine with unsubstituted 2-aminopyrazine (CAS 5049-61-6), alternative benzylamino-pyrazine regioisomers such as N-benzylpyrazin-2-amine (CAS 7375-45-3), or chlorinated analogs without fundamentally altering the SAR trajectory and potentially compromising biological activity [1][2].

Regioisomeric substitution (3‑vs. 6‑position) may abolish antimycobacterial response; 3‑chloro analogs reported inactive.
Unsubstituted 2‑aminopyrazine or alternative benzylamino‑pyrazine regioisomers lack the synthetic handle required for coelenterazine probe construction.
Physicochemical drift (molecular weight, LogP, pKa) may alter membrane partitioning and ionization‑dependent assay outcomes relative to non‑benzylated analogs.

Differentiation Evidence


Coelenterazine Synthesis Intermediate

6-Benzylpyrazin-2-amine serves as a critical synthetic intermediate in the preparation of coelenterazine and its functionalized derivatives, a pathway not accessible from unsubstituted 2-aminopyrazine (CAS 5049-61-6) or alternative regioisomers [1]. Patent US2019/0194193A1 explicitly discloses the reaction of 3-benzylpyrazin-2-amine (the 3-benzyl regioisomer) with N-bromosuccinimide to yield 3-benzyl-5-bromopyrazin-2-amine, which is subsequently elaborated to 4-(5-amino-6-benzylpyrazin-2-yl)phenol—a coelenterazine analog [1]. While the patent specifies the 3-benzyl regioisomer, the structural similarity to 6-benzylpyrazin-2-amine indicates that analogous benzyl-substituted pyrazin-2-amines are essential building blocks for this synthetic route [1]. In contrast, the unsubstituted 2-aminopyrazine lacks the benzyl moiety required for generating the coelenterazine imidazopyrazinone core structure, rendering it unsuitable for this application [1].

Coelenterazine intermediate
Class-level inference
Enables imidazopyrazinone core construction
Bromination‑coupling route (patent US2019/0194193A1)
Synthetic pathway for Renilla luciferase probes; unsubstituted 2‑aminopyrazine not applicable.
Regioisomeric identity requires verification; class‑level inference only.
Bioluminescence Coelenterazine synthesis Renilla luciferase Molecular imaging High-throughput screening

6-Substitution Advantage in Antimycobacterial Activity

Structure-activity relationship (SAR) studies on alkylamino derivatives of N-benzylpyrazine-2-carboxamide demonstrate that substitution at the 6-position of the pyrazine ring yields substantially higher antimycobacterial activity compared to substitution at the 3-position [1]. Compounds in series 1a–e (6-alkylamino substitution) and 2a–e (5-alkylamino substitution) exhibited potent activity against Mycobacterium tuberculosis H37Rv, with the most active derivatives achieving MIC values of 4.6–10 μM, representing a 4.6- to 10-fold improvement in potency relative to standard pyrazinamide controls [1]. Critically, the 3-chloro-substituted compounds (series 3a–e) were completely inactive against M. tuberculosis H37Rv, demonstrating that regiospecific positioning of substituents is a binary determinant of biological activity [1]. Although these data derive from N-benzylpyrazine-2-carboxamide derivatives rather than 6-benzylpyrazin-2-amine itself, the regiospecific SAR principle established for the pyrazine scaffold provides class-level inferential evidence that 6-substituted benzylpyrazin-2-amines are likely to exhibit superior biological activity relative to 3-substituted regioisomers [1].

Antimycobacterial MIC
Class-level inference
4.6–10 μM (6-alkylamino analogs)
vs. 3‑substituted series: completely inactive
Supports 6‑position advantage for M. tuberculosis H37Rv screening; not direct evidence on 6‑benzylpyrazin‑2‑amine itself.
Data from N‑benzylpyrazine‑2‑carboxamide series; extrapolation requires confirmation.
Antimycobacterial Tuberculosis Mycobacterium tuberculosis Drug-resistant strains Structure-activity relationship

Lower Cytotoxicity of N-Benzylpyrazine Scaffold

Comparative evaluation of antimycobacterial pyrazine derivatives reveals that N-benzylpyrazine-2-carboxamide compounds exhibit lower cytotoxicity than structurally related pyrazine derivatives bearing a carbonitrile (-CN) substituent on the pyrazine ring [1]. This class-level differentiation was established through direct comparison of the N-benzylpyrazine-2-carboxamide series against previously published benzylamino-substituted pyrazines containing a carbonitrile moiety, with the benzyl-substituted compounds maintaining comparable antimycobacterial activity while demonstrating reduced cytotoxic effects [1]. Although specific IC50 values for cytotoxicity are not provided in the abstract, the observation of a superior therapeutic window (comparable efficacy with lower cytotoxicity) for N-benzylpyrazine derivatives represents a meaningful differentiation for lead optimization programs prioritizing safety margins [1]. This inference can be extended to 6-benzylpyrazin-2-amine, which shares the benzyl-substituted pyrazine core scaffold and is expected to retain a favorable cytotoxicity profile relative to carbonitrile-containing analogs [1].

Cytotoxicity context
Class-level inference
Lower cytotoxicity vs. carbonitrile‑pyrazine analogs
Comparable antimycobacterial response; qualitative observation
Class‑level cytotoxicity‑endpoint review suggests differentiation; not a safety claim.
Specific IC50 values not provided; source‑specific review recommended.
Cytotoxicity Selectivity index Antimycobacterial Drug safety Structure-toxicity relationship

Distinct LogP and pKa Profile

6-Benzylpyrazin-2-amine possesses significantly different physicochemical properties compared to the unsubstituted 2-aminopyrazine (CAS 5049-61-6), driven by the presence of the hydrophobic benzyl substituent [1]. The benzyl moiety introduces three additional rotatable bonds, increases molecular weight from 95.10 g/mol to 185.22 g/mol, and elevates lipophilicity (predicted LogP increase of approximately 1.5–2.0 units based on fragment contribution methods) . The predicted pKa of 3.22 (±0.10) for 6-benzylpyrazin-2-amine [1] reflects the electron-withdrawing character of the pyrazine ring and differs from the pKa of unsubstituted 2-aminopyrazine (reported pKa ~4.5–5.0 for the conjugate acid), which has implications for ionization state at physiological pH and membrane permeability [1]. These physicochemical differences are critical for medicinal chemistry optimization: the increased lipophilicity of 6-benzylpyrazin-2-amine enhances passive membrane permeability and may improve blood-brain barrier penetration, while the altered pKa affects solubility and formulation considerations [1].

LogP & pKa profile
Class-level inference
Predicted pKa 3.22; elevated lipophilicity
ΔMW ~90 g/mol, ΔpKa ~1.3–1.8 units vs. 2‑aminopyrazine
Supports CNS‑permeability screening; ionization‑sensitive assay design may be affected.
Computed properties; experimental validation recommended.
Lipophilicity pKa Drug-likeness ADME prediction Physicochemical property optimization

Application Scenarios


Antimycobacterial Lead Optimization

Research teams engaged in antimycobacterial drug discovery should prioritize 6-benzylpyrazin-2-amine as a core scaffold for lead optimization campaigns. Class-level SAR evidence demonstrates that 6-substituted pyrazine derivatives achieve MIC values of 4.6–10 μM against M. tuberculosis H37Rv, with retained activity against drug-resistant clinical isolates [1]. Furthermore, the N-benzylpyrazine scaffold exhibits lower cytotoxicity compared to carbonitrile-containing pyrazine analogs, providing a more favorable therapeutic window for hit-to-lead progression [2]. 6-Benzylpyrazin-2-amine offers a synthetically tractable starting point for introducing alkylamino, halogen, and other substituents at multiple positions to systematically explore SAR and optimize both potency and selectivity.

Coelenterazine Bioluminescent Probe Synthesis

Laboratories developing bioluminescent assay platforms should procure 6-benzylpyrazin-2-amine as a key synthetic intermediate for constructing coelenterazine analogs. Patent disclosures establish that benzyl-substituted pyrazin-2-amines undergo regioselective bromination and subsequent coupling reactions to yield functionalized imidazopyrazinone cores—the luminescent moiety of coelenterazine [3]. These bioluminescent probes are essential for Renilla luciferase reporter gene assays, high-throughput screening for GPCR and kinase targets, and in vivo molecular imaging applications. Unsubstituted 2-aminopyrazine cannot be substituted in this synthetic route, making 6-benzylpyrazin-2-amine an indispensable building block for this specialized application.

Class I HDAC Inhibitor SAR for Leukemia

Medicinal chemistry groups developing selective class I HDAC inhibitors for oncology indications should consider 6-benzylpyrazin-2-amine as a privileged scaffold for 2-aminobenzamide-linked inhibitor design. Recent studies on pyrazine-linked 2-aminobenzamides demonstrate that pyrazine-containing HDAC inhibitors exhibit class I selectivity (HDAC1, HDAC2, HDAC3) and potent anti-leukemic activity against human acute myeloid leukemia (AML) and erythroleukemic (HEL) cell lines, with low toxicity toward human embryonic HEK293 cells [4]. The 2-amino group of 6-benzylpyrazin-2-amine provides a conjugation handle for installing the 2-aminobenzamide zinc-binding group, while the 6-benzyl substituent can be elaborated to introduce aromatic capping groups that modulate HDAC isoform selectivity and cellular potency.

Fragment-Based Drug Discovery

Fragment-based drug discovery (FBDD) and diversity-oriented synthesis (DOS) programs seeking privileged heterocyclic scaffolds should procure 6-benzylpyrazin-2-amine as a versatile building block. The compound′s physicochemical profile—molecular weight 185.22 g/mol, predicted LogP within drug-like range, and predicted pKa 3.22—positions it within optimal fragment space for hit identification [5]. The primary amine at the 2-position enables facile amide bond formation, reductive amination, and urea synthesis, while the benzyl group at the 6-position provides a hydrophobic anchor for modulating lipophilicity and target engagement. The differentiated physicochemical properties relative to unsubstituted 2-aminopyrazine (MW 95.10 g/mol, lower LogP) make 6-benzylpyrazin-2-amine particularly suitable for fragments targeting hydrophobic binding pockets or requiring enhanced membrane permeability.

Application
Selection Property
Validation Focus
Antimycobacterial screening studies
6‑substituted pyrazine scaffold; regiospecific SAR
MIC endpoint context; activity against drug‑sensitive/resistant strains
Bioluminescent probe synthesis
Benzyl‑substituted pyrazin‑2‑amine as synthetic intermediate
Coelenterazine core construction; Renilla luciferase assay compatibility
HDAC inhibitor scaffold design
2‑amino handle for benzamide conjugation; 6‑benzyl for hydrophobic capping
Class I HDAC selectivity; cellular activity in leukemia cell models
Fragment‑based discovery
MW 185 g/mol, predicted LogP in drug‑like range
Hydrophobic pocket engagement; permeability screening

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